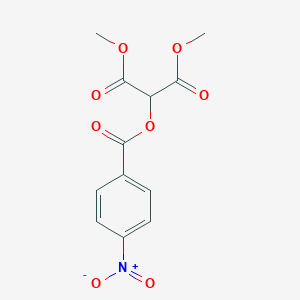![molecular formula C20H20N4O4S B296132 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the pyrimidine family and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory activity. Additionally, it has been found to inhibit the activity of certain enzymes involved in DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potential as a multifunctional compound. It exhibits antitumor, antibacterial, antifungal, and anti-inflammatory activity, making it a versatile candidate for various research applications. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and its mechanisms of action. Furthermore, its potential use in cancer therapy could be further explored, and its toxicity and pharmacokinetics could be studied to determine its suitability for clinical use. Overall, this compound has great potential for further research and development in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenylthiourea. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethoxyphenyl)acetate. Subsequently, the ester group is hydrolyzed to form 2-(2,5-dimethoxyphenyl)acetic acid, which is then reacted with thionyl chloride to form 2-(2,5-dimethoxyphenyl)acetyl chloride. Finally, the acetyl chloride is reacted with 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol to form the desired compound.
Aplicaciones Científicas De Investigación
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C20H20N4O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-13-8-9-15(28-2)14(10-13)22-16(25)11-29-20-23-18(21)17(19(26)24-20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
Clave InChI |
BGGQWMBUELJZBC-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)




![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![7-(4-Methoxyphenyl)-3,4-diphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B296067.png)
![Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)